N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a cyclopentane ring, and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of the Dithiepan Ring: This step involves the cyclization of a suitable precursor, such as a diol or a dithiol, under acidic or basic conditions.
Introduction of the Thiophene Ring: This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable halide precursor.
Coupling to Form the Carboxamide: The final step involves the coupling of the dithiepan-thiophene intermediate with a cyclopentane carboxylic acid derivative under amide coupling conditions, typically using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.
Substitution: Electrophilic reagents like Br2 or HNO3 can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide: Unique due to the presence of the dithiepan ring.
Thiophene derivatives: Similar in terms of the thiophene ring but lack the dithiepan ring.
Cyclopentane carboxamides: Similar in terms of the cyclopentane carboxamide structure but lack the thiophene and dithiepan rings.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S3/c18-14(17-10-15(19)11-20-8-9-21-12-15)16(5-1-2-6-16)13-4-3-7-22-13/h3-4,7,19H,1-2,5-6,8-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMAEBXYCACYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CSCCSC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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